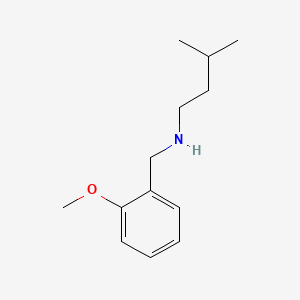
3-(5-(1-(2-(benzylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the individual rings, followed by their connection through various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi stacking, which can influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its rigidity and influence its solubility .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Screening : A series of compounds integrating quinoline, oxadiazole, and azetidinone derivatives have been synthesized and exhibited significant antimicrobial activities against various strains of bacteria and fungi. These studies underline the potential of such compounds in developing new antimicrobial agents (Desai & Dodiya, 2014; Dodiya, Shihory, & Desai, 2012).
Potential for Treating Neurological Disorders
- Nicotinic Acetylcholine Receptor Binding : The compound "2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine" demonstrates potent and selective binding to the human alpha4beta2 nicotinic acetylcholine receptor subtype, suggesting potential for exploring related structures in neurological disorder treatments (Doll et al., 1999).
Anticancer and Antitumor Potential
- Docking Studies for Breast Cancer : Chromeno[4,3-b]pyridine derivatives, including structures analogous to the specified compound, have been synthesized and evaluated for their anticancer activities through computational docking studies, indicating potential effectiveness against breast cancer cell lines (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Mechanism of Action
Safety and Hazards
Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
3-[5-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-16(12-27-11-13-5-2-1-3-6-13)23-9-14(10-23)19-21-17(22-26-19)15-7-4-8-20-18(15)25/h1-8,14H,9-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZWZEWAAHLUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/no-structure.png)

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2777289.png)
![N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2777294.png)
![2,2,2-Trifluoro-1-[10-[(4-methylphenyl)methoxy]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B2777297.png)
![4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2777298.png)
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]ethenesulfonamide](/img/structure/B2777299.png)



![(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2777306.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2777307.png)

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2777309.png)